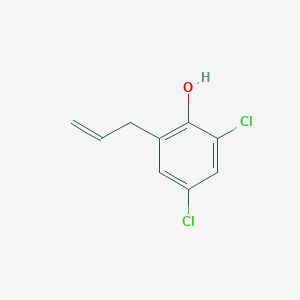

2,4-Dichloro-6-(prop-2-en-1-yl)phenol

Description

Properties

IUPAC Name |

2,4-dichloro-6-prop-2-enylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-2-3-6-4-7(10)5-8(11)9(6)12/h2,4-5,12H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKVJUNMBWBWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493674 | |

| Record name | 2,4-Dichloro-6-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19182-95-7 | |

| Record name | 2,4-Dichloro-6-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(prop-2-en-1-yl)phenol typically involves the chlorination of phenol followed by the introduction of the prop-2-en-1-yl group. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reaction is carried out under controlled temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated phenols or the removal of the prop-2-en-1-yl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce various substituted phenols.

Scientific Research Applications

2,4-Dichloro-6-(prop-2-en-1-yl)phenol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-(prop-2-en-1-yl)phenol exerts its effects involves its interaction with various molecular targets. The chlorine atoms and the prop-2-en-1-yl group contribute to its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. These interactions can affect enzyme activity, disrupt cellular processes, and lead to the formation of reactive intermediates.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Compounds

Key Observations :

- The target compound lacks bulky heterocyclic groups (e.g., triazine in or benzotriazole in ), which simplifies its reactivity profile.

- Compared to 2-chloro-6-allylphenol , the additional chlorine at position 4 in the target compound enhances its electron-withdrawing effects, increasing acidity and influencing nucleophilic substitution reactions.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

Q & A

Q. What are the common synthetic routes for 2,4-Dichloro-6-(prop-2-en-1-yl)phenol and its derivatives?

The compound and its derivatives are typically synthesized via condensation reactions. For example, Schiff base derivatives are prepared by reacting 3,5-dichlorosalicylaldehyde with primary amines (e.g., aniline derivatives) in ethanol under reflux (35–40°C for 1–2 hours). Purification involves filtration, washing, and crystallization from absolute ethanol . For reduction steps, sodium triacetoxyborohydride (NaBH(OAc)₃) is used to stabilize imine intermediates, yielding products with high purity (94–100%) after flash chromatography .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

- Spectroscopy : ¹H NMR and ¹³C NMR confirm molecular structure and tautomeric forms (e.g., enol vs. keto). IR spectroscopy identifies functional groups like phenolic O–H stretches (~3400 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å) is standard. Data collection uses φ/ω-scans (e.g., Bruker SMART diffractometers), and structures are solved via direct methods (SHELXS) and refined with SHELXL. Visualization employs ORTEP-3 for thermal ellipsoid plots .

Q. What in vitro biological assays evaluate the compound’s bioactivity?

Common assays include:

- Antimicrobial : Disk diffusion or microdilution against Alternaria solani or bacterial strains, with MIC (minimum inhibitory concentration) determination .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), measuring IC₅₀ values .

- Antioxidant : DPPH radical scavenging or FRAP assays to quantify free radical neutralization .

Advanced Research Questions

Q. How can synthesis of Schiff base derivatives be optimized for higher yield and purity?

Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Catalytic additives : Use of acetic acid or Lewis acids (e.g., ZnCl₂) to accelerate imine formation .

- Reductive amination : Sodium triacetoxyborohydride stabilizes intermediates, minimizing side reactions and improving yields to >90% .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Challenges include poor crystal growth due to flexible allyl (prop-2-en-1-yl) groups and solvent inclusion. Solutions:

- Slow evaporation : Dissolve in dichloromethane/ethanol mixtures to allow gradual crystal formation .

- Cryocooling : Data collection at 150 K reduces thermal motion artifacts .

- Hydrogen bonding analysis : Identify intermolecular O–H···N or Cl···Cl interactions to guide crystallization .

Q. How does the compound’s structure influence its mechanism of action against pathogens or cancer cells?

- Electron-withdrawing substituents (Cl groups) enhance electrophilicity, enabling covalent interactions with thiol groups in fungal/cancer cell proteins .

- Metal coordination : Transition metal complexes (e.g., Cu(II), Co(II)) exhibit higher activity than the free ligand due to redox-active metal centers generating ROS (reactive oxygen species) .

- Plant defense induction : The compound upregulates pathogenesis-related (PR) genes (e.g., chitinases) via salicylic acid signaling pathways .

Q. How can computational methods like DFT support experimental findings?

- Structure-activity relationships (SAR) : DFT calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (HOMO/LUMO) to correlate electron density with bioactivity .

- Tautomer stability : Compare enol vs. keto form energies to explain crystallographic observations .

- Docking studies : Simulate binding to target proteins (e.g., fungal CYP51 or human topoisomerase II) to validate experimental IC₅₀ values .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC) and cell lines (e.g., ATCC-certified strains) .

- Compound purity : Verify via HPLC (≥95% purity) and elemental analysis (±0.3% for C, H, N) .

- Synergistic effects : Test combinations with adjuvants (e.g., metal ions) to clarify activity mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.